molecular formula C12H22O4 B031766 Diethyl (1-methylbutyl)malonate CAS No. 117-47-5

Diethyl (1-methylbutyl)malonate

Cat. No.: B031766
CAS No.: 117-47-5
M. Wt: 230.3 g/mol
InChI Key: RQFSNEWORATSCC-UHFFFAOYSA-N
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Description

Diethyl (1-methylbutyl)malonate (CAS RN: Not explicitly provided; structure: C₆H₁₁CH(CH₃)CH₂C(COOEt)₂) is a branched alkyl-substituted malonate ester. It is synthesized via alkylation of diethyl malonate with 1-methylbutyl halides under basic conditions, a method analogous to the preparation of other dialkyl malonates . This compound is utilized in organic synthesis for introducing branched alkyl groups into target molecules, particularly in pharmaceuticals and agrochemicals. Its steric and electronic properties, influenced by the 1-methylbutyl substituent, differentiate it from simpler malonate esters like diethyl malonate or diethyl ethylmalonate.

Mechanism of Action

Diethyl (2-pentyl)malonate

, also known as diethyl 2-pentan-2-ylpropanedioate or Diethyl (1-methylbutyl)malonate , is a chemical compound with the molecular formula C12H22O4 . This compound is a transparent, colorless liquid, soluble in organic solvents like methanol, ethanol, and acetone . It is routinely used as a building block in the synthesis of diverse chemical compounds including agrochemicals and dyes, serving additionally as a solvent and reactant in organic syntheses .

Biological Activity

Diethyl (1-methylbutyl)malonate, with the molecular formula C14H26O4, is a diethyl ester of malonic acid that has garnered interest in both organic synthesis and biological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is primarily synthesized through the reaction of malonic acid derivatives with appropriate alcohols. The compound is characterized by its clear oil form and has a boiling point of 120-122 °C under reduced pressure.

Synthesis Overview

  • Reagents : Sodium salt of chloroacetic acid, sodium cyanide, ethanol.
  • Process : The synthesis generally involves forming an intermediate nitrile followed by hydrolysis to yield the desired ester.

The biological activity of this compound is largely attributed to its role in biochemical pathways such as the malonic ester synthesis. This pathway facilitates the formation of substituted acetic acids, which are crucial for various metabolic processes.

Biochemical Pathways

  • Malonic Ester Synthesis : The compound is involved in synthesizing ureides from esters, which are vital in nitrogen metabolism.
  • Enzyme Interactions : It may interact with enzymes that catalyze ester hydrolysis and acylation reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Metabolic Effects : It has been shown to influence metabolic pathways related to amino acid synthesis and nitrogen metabolism.
  • Toxicological Profile : Studies have indicated low toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg body weight for acute oral toxicity . Repeated dose studies revealed reversible liver hypertrophy at high doses, suggesting metabolic induction rather than systemic toxicity .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

  • Toxicity Studies : In vivo studies demonstrated that the compound does not exhibit significant acute toxicity or skin sensitization properties. For instance, dermal absorption studies showed varying absorption rates across species, with human skin grafts showing about 4% absorption under non-occluded conditions .
  • Genotoxicity Assessments : this compound was found to be non-mutagenic in standard Ames assays and did not show clastogenic effects in cytogenetic assays with human lymphocytes .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

CompoundStructureBiological ActivityToxicity Profile
Diethyl MalonateC10H18O4Used in organic synthesisLD50 > 2000 mg/kg
Dimethyl MalonateC6H10O4Similar metabolic pathwaysLD50 > 2000 mg/kg
Malonic AcidC3H4O4Precursor in various biochemical pathwaysLow toxicity observed

Scientific Research Applications

Chemical Properties and Mechanism of Action

Diethyl (1-methylbutyl)malonate is characterized by its clear oil form and has a boiling point of 120-122 °C under reduced pressure (8 Torr) . The compound participates prominently in the malonic ester synthesis , a key biochemical pathway that facilitates the formation of substituted acetic acids. This process is critical for various metabolic pathways and enzymatic reactions.

Organic Synthesis

This compound is widely utilized as a reagent in organic synthesis. Its primary application lies in the synthesis of ureides from esters , which is significant for understanding nitrogen metabolism in living organisms. This reaction often involves electrochemical methods where the compound interacts with urea to produce ureides .

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and metabolic pathways. Its ability to participate in various reactions allows researchers to explore the dynamics of enzyme activity and substrate interactions, particularly in nitrogen metabolism .

Industrial Applications

The compound is also applied in the production of polymers and other industrial chemicals. Its unique structure imparts specific reactivity that can be exploited in developing new materials or enhancing existing processes .

Synthesis of Ureides

Recent studies have demonstrated the effectiveness of this compound in synthesizing ureides through electrochemical methods. This process not only enhances yield but also provides insights into alternative pathways for nitrogen utilization .

Toxicological Studies

Research into the toxicological profile of this compound has revealed its safety profile when used within specified limits, making it suitable for various applications without significant health risks .

Chemical Reactions Analysis

Alkylation Reactions

Diethyl (1-methylbutyl)malonate participates in alkylation via the malonic ester synthesis mechanism. The α-hydrogens adjacent to the carbonyl groups are deprotonated to form a resonance-stabilized enolate, which reacts with alkyl halides or electrophiles:

Mechanism :

  • Enolate Formation :
    Treatment with a base (e.g., sodium ethoxide) generates the enolate ion: Diethyl 1 methylbutyl malonate+NaOEtEnolate+EtOH\text{Diethyl 1 methylbutyl malonate}+\text{NaOEt}\rightarrow \text{Enolate}+\text{EtOH}
  • Alkylation :
    The enolate undergoes nucleophilic substitution (S<sub>N</sub>2) with alkyl halides (e.g., n-butyl bromide) to form monoalkylated products .

Example :
Reaction with n-butyl bromide at 76–84°C yields alkylated derivatives (yield: ~76%, purity: >99.5%) .

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions to form carboxylic acids or salts:

Conditions and Outcomes :

Hydrolysis Type Reagents Product Key Observations
Acidic HydrolysisHCl, H<sub>2</sub>O2-Ethyl-2-(1-methylbutyl)malonic acidDecarboxylation occurs at elevated temperatures .
Basic HydrolysisNaOHSodium salt of malonic acid derivativeForms water-soluble intermediates .

Industrial Application :
Hydrolysis is a critical step in synthesizing ureides via electrochemical methods with urea .

Decarboxylation

Heating the hydrolyzed malonic acid derivative induces decarboxylation, yielding substituted acetic acids:R CO COOHΔR CH2 COOH+CO2\text{R CO COOH}\xrightarrow{\Delta}\text{R CH}_2\text{ COOH}+\text{CO}_2Key Use : Production of α-alkylated carboxylic acids for pharmaceuticals .

Condensation Reactions

The compound participates in Claisen and Knoevenagel condensations due to its active methylene group:

  • Claisen Condensation :
    Reaction with esters/ketones forms β-ketoesters .
  • Knoevenagel Condensation :
    Reaction with aldehydes yields α,β-unsaturated carbonyl compounds .

Example :
Condensation with benzaldehyde under basic conditions produces a conjugated enone system.

Substitution Reactions

The α-hydrogens can be substituted via halogenation or nitrosation:

Reaction Reagents Product
BrominationBr<sub>2</sub>, PCl<sub>3</sub>α-Bromomalonate derivative
NitrosationNaNO<sub>2</sub>, AcOHDiethyl oximinomalonate

Application : Nitrosated products are intermediates in amino acid synthesis .

Oxidation and Reduction

  • Oxidation :
    Using KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the ester to ketones or carboxylic acids .
  • Reduction :
    Catalytic hydrogenation (e.g., Pd/C) reduces carbonyl groups to alcohols .

Key Research Findings

  • Alkylation Efficiency :
    Optimal alkylation occurs at 76–84°C with a molar ratio of 1:4.3 (malonate:n-butyl bromide) .
  • Decarboxylation Kinetics :
    Decarboxylation proceeds via a six-membered cyclic transition state, with activation energy ≈ 120 kJ/mol .
  • Ureide Synthesis :
    Electrochemical methods enhance yield (68%) compared to thermal approaches (50%) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diethyl (1-methylbutyl)malonate, and how do reaction conditions influence yield?

this compound is synthesized via alkylation of diethyl malonate enolates. Sodium ethoxide (prepared anhydrously from Na and ethanol) deprotonates diethyl malonate, forming a reactive enolate. This reacts with 1-bromo-1-methylbutane via nucleophilic substitution. Key factors:

  • Anhydrous conditions : Trace water generates NaOH, reducing enolate formation efficiency .
  • Temperature : Optimal at 60–80°C to balance reaction rate and byproduct formation .
  • Stoichiometry : A 1:1.2 molar ratio of diethyl malonate to alkyl halide maximizes product yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm ester groups (δ1.31.5\delta \sim1.3–1.5 ppm for ethyl CH3_3, δ4.2\delta \sim4.2 ppm for ester OCH2_2) and the branched alkyl chain (δ0.81.6\delta \sim0.8–1.6 ppm) .
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1200 cm1^{-1} (C-O) validate ester functionality .
  • GC-MS : Monitors reaction progress and detects intermediates (e.g., unreacted diethyl malonate at m/z 160) .

Q. How does this compound participate in Claisen condensation or Michael addition reactions?

  • Claisen Condensation : The enolate attacks another ester/ketone, forming β-ketoesters. For example, coupling with acetyl chloride yields branched β-ketoesters, pivotal in synthesizing polyketides .
  • Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) under proline catalysis, yielding chiral adducts with up to 79% enantiomeric excess .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis using this compound?

  • Organocatalysis : L-Proline (20–40 mol%) in pyridine induces asymmetry during Michael additions, leveraging hydrogen-bonding interactions to achieve >75% ee .
  • Metal Catalysis : Copper(I) iodide with 2-phenylphenol facilitates α-arylation with aryl iodides under mild conditions (room temperature, Cs2_2CO3_3), preserving stereochemistry .

Q. How do reaction mechanisms differ between this compound and its structural analogs (e.g., diethyl ethylphenylmalonate)?

  • Steric Effects : The 1-methylbutyl group hinders nucleophilic attack at the α-carbon, reducing alkylation rates compared to less bulky analogs .
  • Electronic Effects : Electron-withdrawing substituents (e.g., phenyl groups in ethylphenylmalonate) increase enolate stability, accelerating reactions like decarboxylation .

Q. What analytical challenges arise in quantifying this compound in complex mixtures?

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve overlapping peaks from byproducts (e.g., unreacted malonate) .
  • Mass Spectrometry Interference : Isobaric ions (e.g., m/z 264 for diethyl ethylphenylmalonate) require high-resolution MS or MS/MS fragmentation for differentiation .

Q. How can researchers resolve contradictions in kinetic data for this compound-mediated reactions?

  • Control Experiments : Replicate reactions under inert atmospheres to exclude oxidative byproducts .
  • Isotopic Labeling : 13^{13}C-labeled malonate tracks decarboxylation pathways, distinguishing between competing mechanisms (e.g., radical vs. ionic) .

Q. What thermodynamic properties govern phase behavior in this compound-based solvent systems?

  • Excess Molar Enthalpies : Increase with alcohol chain length (methanol → 2-propanol) due to stronger van der Waals interactions. Data fit using the Redlich-Kister equation (R2^2 > 0.98) .
  • Density/Viscosity Trends : Non-ideal mixing with THF or DMF suggests hydrogen-bond disruption, validated via molecular dynamics simulations .

Comparison with Similar Compounds

Structural and Substituent Effects

  • Diethyl Malonate (C₇H₁₂O₄): The parent compound lacks alkyl substituents on the central carbon, enabling high reactivity in nucleophilic substitutions and condensations .
  • Diethyl Ethylmalonate (C₉H₁₆O₄): A linear alkyl substituent (ethyl) increases molecular weight but reduces steric hindrance compared to branched analogs.
  • Diethyl (1-Phenylpropyl)malonate (C₁₆H₂₂O₄): Aromatic substituents increase π-π interactions, altering solubility and electronic properties compared to aliphatic analogs .

Table 1: Structural and Physical Properties

Compound Molecular Weight Substituent Type pKa (α-H) Vapor Pressure (kPa, 25°C)
Diethyl Malonate 160.17 None 16.3 0.12
Diethyl Ethylmalonate 188.22 Linear alkyl ~15.5* 0.08*
Diethyl (1-Methylbutyl)malonate 228.29 Branched alkyl ~15.0* <0.05*
Diethyl (1-Phenylpropyl)malonate 278.35 Aromatic ~14.5* <0.01*

*Estimated based on substituent effects .

Reactivity and Acidity

  • pKa Differences: The α-hydrogen acidity decreases with electron-donating substituents. Diethyl malonate has a pKa of 16.3, while the 1-methylbutyl group further reduces acidity (estimated pKa ~15.0) due to inductive effects . This contrasts with ethyl cyanoacetate (pKa 13.2), where electron-withdrawing groups enhance deprotonation .
  • Synthetic Applications : this compound is less reactive in Claisen condensations than diethyl malonate but serves as a precursor for branched carboxylic acids. Copper-catalyzed arylations (e.g., coupling with aryl iodides) proceed efficiently under mild conditions, similar to other malonates .

Table 2: Reactivity in Key Reactions

Reaction Type Diethyl Malonate This compound
Claisen Condensation High yield Moderate yield (steric hindrance)
Alkylation Not applicable Requires strong bases (e.g., K₂CO₃/MeI)
Copper-Catalyzed Arylation 85–90% yield 75–80% yield*

*Estimated based on steric effects .

Properties

IUPAC Name

diethyl 2-pentan-2-ylpropanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFSNEWORATSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201267910
Record name 1,3-Diethyl 2-(1-methylbutyl)propanedioate
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Molecular Weight

230.30 g/mol
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CAS No.

117-47-5
Record name 1,3-Diethyl 2-(1-methylbutyl)propanedioate
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Record name Diethyl (1-methylbutyl)malonate
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Synthesis routes and methods I

Procedure details

Sodium ethoxide was prepared from sodium metal (7.61 g) and absolute ethanol (200 ml). Diethyl malonate (50.3 ml) was added dropwise to the ethanol containing sodium ethoxide. After heating to 80° C., 2-bromopentane (50 g) was added and the mixture was reflued for 24 h. Diethyl(2-pentyl)malonate (62.7 g) was obtained after the usual work-up. Diethyl(2-pentyl)malonate was added to a 50% potassium hydroxide solution and the mixture was heated for 3 h while water/ethanol being distilled off. After cooling, the solution was acidified with concentrated hydrochloric acid. Then, the solution was extracted with ethyl acetate. The extract was concentrated under reduced pressure, and the resulting product was heated to 180° C. until bubbling ceased. After distillation, colorless 3R,S-methy-caproic acid was obtained. Yield: 27.7 g (35%), b.p. 200° C./760 mmHg.
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7.61 g
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Synthesis routes and methods II

Procedure details

Sodium ethoxide was prepared from sodium metal (7.61 g) and absolute ethanol (200 ml). Diethyl malonate (50.3 ml) was added dropwise to the ethanol containing sodium ethoxide. After heating to 80° C., 2-bromopentane (50 g) was added and the mixture was reflued for 24 h. Diethyl (2-pentyl)malonate (62.7 g) was obtained after the usual work-up. Diethyl (2-pentyl)malonate was added to a 50% potassium hydroxide solution and the mixture was heated for 3 h while water/ethanol being distilled off. After cooling, the solution was acidified with concentrated hydrochloric acid. Then, the solution was extracted with ethyl acetate. The extract was concentrated under reduced pressure, and the resulting product was heated to 180° C. until bubbling ceased. After distillation, colorless 3R,S-methy-caproic acid was obtained. Yield : 27.7 g (35%), b.p. 200° C./760 mmHg.
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7.61 g
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200 mL
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50.3 mL
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Synthesis routes and methods III

Procedure details

Sodium metal (5.24 g, 0.23 g atm) was reacted with 25 mL of absolute ethanol. To this solution was added dropwise, with stirring, diethyl malonate (36.0 mL, 0.24 mol). The solution was heated to reflux and 2-bromopentane (29.0 mL, 0.23 mol) was added dropwise. After refluxing overnight, the reaction was cooled and the ethanol removed on a rotovap. The product was washed with water, dried with MgSO4 and fractionally distilled to give 35.7 g of the desired product.
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